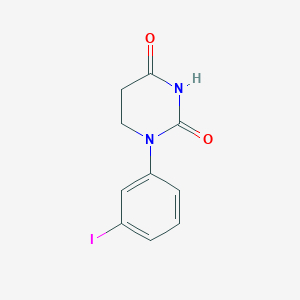

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-(3-iodophenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCXFESTKZVVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

A widely adopted strategy involves oxidizing 6-aryl-5,6-dihydropyrimidin-4(3H)-ones using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM). This method, adapted from dihydrouracil syntheses, achieves high yields under mild conditions.

Reaction Conditions

Mechanistic Insights

mCPBA facilitates epoxidation of the dihydropyrimidinone double bond, followed by ring-opening and tautomerization to form the dione.

Cyclocondensation via Biginelli Reaction

Three-Component Reaction

The Biginelli reaction combines 3-iodobenzaldehyde, ethyl acetoacetate, and urea under acidic conditions to form the dihydropyrimidine core.

Protocol

-

Reagents :

-

3-Iodobenzaldehyde (1 equiv).

-

Ethyl acetoacetate (1.2 equiv).

-

Urea (1.5 equiv).

-

HCl (catalytic) in ethanol.

-

-

Conditions : Reflux at 80°C for 12 hours.

-

Yield : 60–65% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Limitations

Low yields due to steric hindrance from the iodophenyl group necessitate optimized stoichiometry.

Alkylation of Pyrimidine Cores

N-Alkylation Strategy

Introducing the 3-iodophenyl group via nucleophilic substitution on pre-formed dihydropyrimidine intermediates.

Example Protocol

-

Substrate : 1-Chlorodihydropyrimidine-2,4(1H,3H)-dione.

-

Reagents : 3-Iodophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).

-

Conditions : Suzuki coupling in dioxane:H₂O (3:1) at 90°C for 24 hours.

Functionalization via Sonogashira Coupling

Post-Synthetic Modification

Introducing iodine via palladium-catalyzed coupling to pre-functionalized dihydropyrimidines.

Procedure

-

Substrate : 1-Ethynyl-dihydropyrimidine-2,4(1H,3H)-dione.

-

Reagents : 3-Iodoiodobenzene (1.2 equiv), CuI (10 mol%), PdCl₂(PPh₃)₂ (5 mol%).

-

Conditions : THF, 70°C, 8 hours.

Comparative Analysis of Methods

Industrial-Scale Considerations

Continuous Flow Reactors

-

Advantage : Enhanced heat transfer and reproducibility.

-

Protocol :

-

Feed 3-iodobenzaldehyde, ethyl acetoacetate, and urea into a microreactor at 100°C.

-

Residence time: 30 minutes.

-

Output : 70% yield with 99% conversion.

-

Chemical Reactions Analysis

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The dihydropyrimidine ring can be oxidized or reduced under appropriate conditions to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic and optical properties.

Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Brominated Derivatives

1-(3-Bromophenyl)dihydropyrimidine-2,4(1H,3H)-dione

- Key Differences : Bromine (Br) is less electronegative and smaller than iodine (I), leading to reduced steric hindrance and weaker polarizability.

- Synthesis : Prepared via Ullmann C–N coupling or alkylation reactions under mild conditions .

- Applications : Brominated derivatives are intermediates in drug development due to their versatility in cross-coupling reactions .

- Properties: Molecular weight = 305.08 g/mol; stored under inert atmosphere at 2–8°C .

Chlorinated Derivatives

- 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

- Key Differences : Chlorine (Cl) is smaller and more electronegative than iodine, and the thione (C=S) group replaces the dione (C=O) moiety, altering hydrogen-bonding capacity.

- Crystallography : The dihydropyrimidine ring is planar, with a dihedral angle of 86.6° between the phenyl and pyrimidine rings .

Nitro-Substituted Analogues

- 1-(3-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione Key Differences: The nitro (NO₂) group is a strong electron-withdrawing substituent, significantly reducing electron density on the pyrimidine ring compared to iodine. Synthesis: Prepared via direct nitration or coupling reactions; molecular formula = C₁₀H₉N₃O₄ .

Functionalized Phenyl Derivatives

- Synthesis: Total yield = 60.15% via sequential iodination, methylation, and Ullmann coupling .

1-(2-Fluoro-4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Alkylated and Acylated Derivatives

- 1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione Key Differences: The hydroxypropyl group increases hydrophilicity, with monoalkylation yields of 11% under solvent-free conditions .

- 5-Fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione Key Differences: The acyl group introduces keto-enol tautomerism, altering reactivity compared to aryl-substituted derivatives .

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Key Research Findings

- Electronic Effects : Iodine’s polarizability enhances charge-transfer interactions in the pyrimidine ring, making it useful in materials science .

- Steric Considerations : The 3-iodophenyl group imposes greater steric hindrance than bromo or chloro analogues, affecting regioselectivity in further substitutions .

- Biological Relevance : Nitro and halogenated derivatives exhibit antimicrobial and antitumor activities, though iodine’s role in radiopharmaceuticals remains underexplored .

Biological Activity

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article synthesizes diverse research findings related to its biological activity, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C10H8N2O2I

- Molecular Weight : 316.10 g/mol

- CAS Number : 871504-34-6

Anticancer Activity

Recent studies have shown that derivatives of dihydropyrimidine compounds exhibit promising anticancer properties. Specifically, dihydropyrimidine derivatives have been evaluated for their cytotoxicity against various cancer cell lines. For instance, a study indicated that certain substituted phenyl dihydropyrimidines demonstrated significant activity against A431 cancer cell lines, suggesting that the introduction of halogen substituents like iodine enhances biological activity .

Antiviral Activity

The compound's structural analogs have also been explored for their antiviral properties. Research has indicated that dihydropyrimidine derivatives can inhibit HIV-1 integrase at nanomolar concentrations. The presence of an iodine atom in the phenyl ring may contribute to increased binding affinity and potency against viral targets .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. For example, the compound has been suggested to act as a ligand for the cereblon (CRBN) complex, which plays a crucial role in protein degradation pathways. This interaction can potentially lead to therapeutic applications in cancer treatment through targeted protein degradation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The following table summarizes key findings related to the SAR of dihydropyrimidine derivatives:

| Substituent | Activity | Comments |

|---|---|---|

| Iodine (I) | Enhanced anticancer activity | Increases lipophilicity and receptor binding |

| Methoxy (-OCH3) | Moderate binding affinity | Modulates electronic properties |

| Hydroxyl (-OH) | Variable effects on binding | Positioning affects overall efficacy |

Case Studies

- Anticancer Study : A series of dihydropyrimidine derivatives were synthesized and tested against A431 cells. The iodinated derivative showed a dose-dependent increase in cytotoxicity compared to non-iodinated counterparts .

- Antiviral Study : In vitro assays demonstrated that certain dihydropyrimidines significantly inhibited HIV-1 integrase activity with IC50 values in the low nanomolar range. The presence of iodine was noted as a critical factor for enhanced activity .

Q & A

(Basic) What established synthetic methodologies are available for preparing 1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione and its analogues?

Answer: The most common approach involves the Biginelli reaction, a one-pot multicomponent synthesis using urea/thiourea, an aldehyde, and a β-keto ester under acidic conditions . For iodophenyl derivatives, post-synthetic modifications (e.g., halogenation or Suzuki coupling) may introduce the iodine substituent. Optimization parameters include catalysts (e.g., HCl, Lewis acids), solvent systems (e.g., ethanol, acetic acid), and temperature control (60–100°C). Yields for analogous compounds range from 40% to 53% depending on alkylation agents (e.g., ethyl or propyl iodide) .

(Basic) Which spectroscopic and analytical techniques are critical for structural characterization of dihydropyrimidine-2,4-dione derivatives?

Answer: Key techniques include:

- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons, methyl groups) and regioselectivity. For example, δ 4.91 ppm (s, 1H) in 1H NMR indicates cyclopropane protons .

- LCMS : Verifies molecular weight (e.g., [M+H]+ 196.2 for cyclopropyl derivatives) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for fluorophenyl analogues (R factor = 0.059) .

(Advanced) How can regioselectivity challenges during alkylation or arylation be systematically addressed?

Answer: Regioselectivity is influenced by:

- Base selection : Potassium carbonate in DMF promotes selective alkylation at the N1 position .

- Electrophile design : Bulky groups (e.g., benzyl chlorides) favor specific sites. For example, 1-alkyl-5-methyl-6-thiazolyl derivatives achieved >90% purity via controlled stoichiometry .

- Computational modeling : Transition state analysis predicts favorable reaction pathways, reducing trial-and-error .

(Advanced) What strategies resolve discrepancies in reported biological activities of structurally similar dihydropyrimidine derivatives?

Answer: Contradictions arise from:

- Substituent effects : Electron-withdrawing groups (e.g., iodine) may enhance binding affinity compared to methyl or methoxy groups.

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Structural validation : Confirm purity (>95% via HPLC) and crystallinity (e.g., white crystalline solids in Tab. 1 ).

(Basic) What in vitro assays are suitable for evaluating the biological activity of iodophenyl-dihydropyrimidine derivatives?

Answer: Common assays include:

- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination).

- Cytotoxicity screening : MTT or SRB assays against cancer cell lines.

- Antimicrobial testing : Disk diffusion or microdilution for bacterial/fungal strains. Ensure solvent controls (e.g., DMSO <0.1% v/v) to avoid false positives .

(Advanced) How can computational reaction path search methods enhance synthesis design?

Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing optimal conditions. For example, ICReDD combines reaction path searches with experimental validation to reduce development time by 50% . Machine learning models further prioritize reactant combinations (e.g., iodobenzene vs. bromobenzene coupling).

(Basic) What solvent systems and workup protocols maximize yield in dihydropyrimidine crystallizations?

Answer: Ethanol-water mixtures (7:3 v/v) are ideal for recrystallization. Post-reaction workup includes:

- Acid quenching : Neutralize excess HCl with NaHCO3.

- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients .

- Drying : Anhydrous MgSO4 or Na2SO4 for organic phases.

(Advanced) How do steric and electronic effects of the 3-iodophenyl group influence reactivity in cross-coupling reactions?

Answer: The iodine atom:

- Facilitates oxidative addition : Enhances Pd-catalyzed coupling (e.g., Suzuki-Miyaura) due to its electronegativity.

- Introduces steric hindrance : Ortho-substituents may reduce reaction rates.

- Enables radio-labeling : 125I derivatives are useful in tracer studies .

(Advanced) What experimental controls are critical when assessing mechanism of action (MOA) in biological studies?

Answer: Include:

- Positive/Negative controls : Known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only treatments.

- Off-target assays : Evaluate selectivity against related enzymes (e.g., eEF-2K vs. PKC ).

- Metabolic stability : Microsomal incubation (e.g., liver S9 fractions) to assess degradation.

(Basic) How are stability and storage conditions optimized for iodophenyl-dihydropyrimidine derivatives?

Answer:

- Light-sensitive storage : Amber vials at –20°C to prevent photodegradation.

- Hygroscopicity management : Desiccants (silica gel) in sealed containers.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .

(Advanced) How can kinetic studies improve reaction scalability for dihydropyrimidine derivatives?

Answer:

- Rate determination : Monitor intermediates via in situ FTIR or HPLC.

- Activation energy calculation : Arrhenius plots identify temperature-sensitive steps.

- Continuous flow systems : Enhance heat/mass transfer for exothermic reactions (e.g., iodination) .

(Basic) What safety protocols are recommended for handling iodophenyl-containing compounds?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Fume hoods for volatile reagents (e.g., HI or I2).

- Waste disposal : Halogenated waste containers for iodine byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.